![molecular formula C20H25N3O3S B4675542 3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4675542.png)
3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Overview
Description
3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MS-275 and belongs to the class of histone deacetylase inhibitors (HDACi).
Mechanism of Action
MS-275 exerts its anti-cancer effects by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to the repression of gene transcription, which is essential for the growth and survival of cancer cells. In addition, MS-275 has been shown to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also promotes the differentiation of cancer cells, which leads to their reduced proliferation. In addition, MS-275 has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. MS-275 has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of MS-275 is its specificity for HDACs, which reduces the likelihood of off-target effects. MS-275 is also relatively stable and can be easily synthesized in the laboratory. However, MS-275 has a short half-life in vivo, which limits its therapeutic potential. In addition, MS-275 has been shown to induce cardiotoxicity in some animal models, which raises concerns about its safety for human use.
Future Directions
There are several future directions for the study of MS-275. One area of research is the development of more potent and selective HDAC inhibitors that have a longer half-life and fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to MS-275. In addition, MS-275 could be combined with other anti-cancer agents to enhance its therapeutic efficacy. Finally, the potential use of MS-275 in the treatment of neurodegenerative diseases warrants further investigation.
Scientific Research Applications
3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been extensively studied for its potential applications in cancer therapy. HDACi have been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest, apoptosis, and differentiation. MS-275 has been found to be effective against various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In addition, MS-275 has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-13-17(7-10-19(15)22-27(2,25)26)20(24)21-14-16-5-8-18(9-6-16)23-11-3-4-12-23/h5-10,13,22H,3-4,11-12,14H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBHKWHDNAZMTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-yl)benzyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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